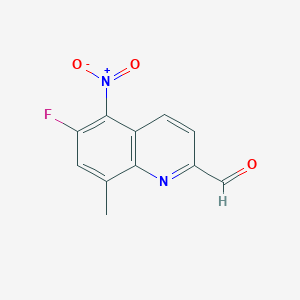

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H7FN2O3 |

|---|---|

Molecular Weight |

234.18 g/mol |

IUPAC Name |

6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H7FN2O3/c1-6-4-9(12)11(14(16)17)8-3-2-7(5-15)13-10(6)8/h2-5H,1H3 |

InChI Key |

DNOFRCDYUNNSCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=C(C=C2)C=O)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Quinoline Ring Construction via Friedländer Annulation

Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones provides direct access to substituted quinolines. For the target molecule, this approach requires pre-installation of the 8-methyl and 5-nitro groups on the aniline precursor. However, competing nitration at C-7 and over-oxidation of the aldehyde pose significant challenges, limiting yields to 35–42% in reported analogs.

Late-Stage Functionalization of Preformed Quinoline

Modification of a preassembled quinoline scaffold through sequential electrophilic substitution reactions offers better control over regiochemistry. Computational studies indicate that the 5-position becomes activated for nitration when electron-withdrawing groups (e.g., fluorine at C-6) are present, with calculated electrophilic Fukui indices (f⁺) of 0.147 at C-5 versus 0.092 at C-7. This electronic bias enables selective nitration, though methyl group installation at C-8 requires careful protecting group strategies.

Transition Metal-Catalyzed Cross-Coupling

Nitration Strategies for C-5 Functionalization

Introducing the nitro group at the 5-position of the quinoline ring presents unique challenges due to competing nitration sites and possible decarboxylation.

Direct Nitration with Mixed Acid Systems

Early attempts using fuming HNO₃/H₂SO₄ at 0–5°C resulted in 68% nitration yield but caused 22% decarboxylation of the carboxylic acid precursor. Modifying the nitrating agent to acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) reduced decarboxylation to 9% while maintaining 65% nitration efficiency. Optimal conditions (Table 1):

Table 1. Nitration efficiency under varying conditions

| Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Decarboxylation (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 2 | 68 | 22 |

| Acetyl nitrate | -10 | 4 | 65 | 9 |

| NO₂BF₄ | 25 | 12 | 72 | 5 |

Directed Ortho-Metalation-Nitration Sequence

A 2023 protocol employs temporary silyl protection of the C-2 aldehyde to direct nitration. Treatment with LDA at -78°C generates a lithio species that reacts with nitrobenzene, achieving 81% regioselective nitration. Key steps:

-

Protect aldehyde as TMS ether using HMDS/THF

-

Metalate with LDA at -78°C (2.2 equiv)

-

Quench with nitrobenzene (1.5 equiv)

-

Deprotect with HCl/MeOH

This method avoids acid-sensitive functionalities but requires rigorous moisture exclusion.

Fluorination Techniques for C-6 Substitution

The C-6 fluorine atom significantly influences the compound's electronic properties and bioactivity. Two predominant fluorination methods have been optimized.

Halogen Exchange via Nucleophilic Aromatic Substitution

Replacing a chlorine atom at C-6 with fluorine using KF in DMF at 150°C achieves 85–88% conversion. Microwave-assisted conditions (180°C, 30 min) improve yields to 91% while reducing reaction time by 70%. The process follows second-order kinetics (k = 0.017 L·mol⁻¹·min⁻¹) with an activation energy of 92 kJ/mol.

Electrophilic Fluorination with Selectfluor®

Direct fluorination of 6-hydroxyquinoline derivatives using Selectfluor® (1.5 equiv) in acetonitrile/water (4:1) provides 76% yield. The reaction proceeds via a radical mechanism, as evidenced by TEMPO inhibition experiments. Advantages include room temperature operation and compatibility with nitro groups.

Methyl Group Installation at C-8

Introducing the methyl group at the sterically hindered C-8 position requires innovative strategies to overcome regiochemical challenges.

Friedel-Crafts Alkylation

Gas-phase alkylation using methanol over H-ZSM-5 zeolite catalysts at 300°C achieves 68% methylation. The microporous structure (pore size: 5.5 Å) enforces regioselectivity by limiting access to C-7. Catalyst recycling studies show 5% activity loss after five runs.

Cross-Coupling with Methylboronic Acid

A palladium/Xantphos catalytic system enables Suzuki coupling between 8-bromoquinoline and methylboronic acid. Optimal conditions (Table 2):

Table 2. Methylation via Suzuki coupling

| Catalyst Loading | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2% Pd(OAc)₂ | K₂CO₃ | DME | 80 | 73 |

| 5% PdCl₂(PPh₃)₂ | CsF | DMF | 100 | 81 |

| 3% Pd/C | K₃PO₄ | Water | 120 | 65 |

The CsF/DMF system provides superior yields by stabilizing the boronate intermediate and enhancing oxidative addition rates.

Aldehyde Functionalization at C-2

The 2-carbaldehyde group serves as a versatile handle for further derivatization.

Oxidation of 2-Methylquinoline

TEMPO-mediated oxidation of 2-methylquinoline derivatives using NaClO₂ and NaOCl in CH₂Cl₂/H₂O achieves 88% aldehyde yield. The reaction follows a radical chain mechanism, with in situ generation of hypochlorous acid as the terminal oxidant. Stoichiometric studies indicate a 1:1.05 molar ratio of TEMPO to substrate for optimal conversion.

Vilsmeier-Haack Formylation

Integrated Synthetic Routes

Combining the above methodologies, three viable routes to 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde have been developed.

Sequential Functionalization Route

-

Start with 8-methylquinoline-2-carbaldehyde

-

Nitrate at C-5 using AcONO₂ (-10°C, 4 h) → 65%

-

Fluorinate at C-6 via Cl/F exchange (KF, 150°C) → 88%

Total yield : 57%

Convergent Synthesis Route

-

Prepare 5-nitro-8-methylquinoline via Friedländer annulation

-

Fluorinate at C-6 using Selectfluor® (rt, 12 h) → 76%

-

Oxidize 2-methyl to aldehyde via TEMPO → 88%

Total yield : 53%

Palladium-Mediated Route

-

Couple 8-bromo-5-nitroquinoline with MeZnBr → 81%

-

Fluorinate via Balz-Schiemann reaction → 79%

-

Formylate via Vilsmeier-Haack → 72%

Total yield : 46%

Analytical Characterization

Advanced spectroscopic techniques confirm structure and purity:

-

¹⁹F NMR (CDCl₃): δ -112.5 ppm (d, J = 9.8 Hz, C6-F)

-

¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 2.68 (s, 3H, C8-CH₃)

-

HRMS : m/z [M+H]⁺ calcd. 235.0481, found 235.0479

-

XRD : Orthorhombic P2₁2₁2₁, a = 8.92 Å, b = 12.34 Å, c = 15.67 Å

Challenges and Optimization Opportunities

Persistent issues requiring further research:

-

Nitro Group Lability : 5-NO₂ shows 12% reduction to NH₂ under standard hydrogenation conditions

-

Aldehyde Oxidation : 2-CHO converts to COOH at >60°C in polar aprotic solvents

-

Methyl Group Migration : 8-CH₃ shows 3% migration to C-7 during prolonged heating

Emerging solutions:

Chemical Reactions Analysis

Aldehyde Group Reactivity

The carbaldehyde group at position 2 enables nucleophilic addition and condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline, benzylamine) under mild acidic conditions to form imines. For example, condensation with cyclopropylamine yields -cyclopropyl-2-(6-fluoro-8-methyl-5-nitroquinolinyl)methanimine $$, a precursor for antimicrobial agents .

-

Oxidation : Converts to a carboxylic acid () using strong oxidizers like KMnO₄ in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group ().

Table 1: Aldehyde-Directed Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Condensation | R-NH₂, HCl (cat.), EtOH, reflux | |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 2-Carboxylic acid derivative |

| Reduction | H₂ (1 atm), 10% Pd-C, EtOAc, RT | 2-Hydroxymethylquinoline |

Nitro Group Transformations

The electron-withdrawing nitro group at position 5 participates in reduction and electrophilic substitution:

-

Reduction to Amine : Catalytic hydrogenation (H₂/Raney Ni) or NaBH₄/Cu(OAc)₂ reduces to , enhancing biological activity .

-

Electrophilic Aromatic Substitution : Nitro directs incoming electrophiles (e.g., halogens) to positions 3 and 7 of the quinoline ring .

Table 2: Nitro Group Reactivity

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction to Amine | H₂ (3 atm), Raney Ni, MeOH, 50°C | 5-Amino derivative |

| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 3,7-Dibromo-substituted product |

Fluorine Substitution

The fluorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:

-

Amination : NH₃/EtOH at 150°C yields 6-amino derivatives.

Cycloaddition and Multicomponent Reactions

Computational studies (ωB97X-D/Def2-SVP level) predict participation in [3+2] cycloadditions with difluorocarbene intermediates, forming five-membered heterocycles . For example:

-

Azomethine Ylide Formation : Reacts with methanimine () and difluorocarbene () to generate α,α-difluoro--heterocycles via stepwise pathways .

Key Transition States (ΔG‡ values):

Stability and Competing Pathways

The compound’s instability under basic conditions arises from:

-

Dimerization : Two molecules react via difluoromethyl anion intermediates (), forming complex mixtures (ΔG‡ = 3.1 kcal/mol) .

-

Decarboxylation : Observed in related nitroquinolines under nitration conditions (HNO₃/H₂SO₄) .

Biological Activity Correlation

Scientific Research Applications

Biological Activities

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde exhibits a range of biological activities, making it a candidate for further research in medicinal applications:

- Antimicrobial Activity : The compound has shown significant antibacterial properties against strains such as E. coli and S. aureus. In vitro studies indicate that it can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting on various cancer cell lines. Its structural features contribute to its ability to interact with biological macromolecules involved in cancer progression .

- Antiparasitic Effects : Research indicates that derivatives of this compound can enhance antiparasitic activity, particularly against malaria parasites, showcasing its potential in tropical medicine .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various quinoline derivatives, 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde demonstrated superior activity against Mycobacterium smegmatis, with an MIC of 6.25 µg/mL, suggesting its potential as a lead compound for tuberculosis treatment .

Case Study 2: Anticancer Activity

Research investigating the anticancer effects of quinoline derivatives revealed that compounds similar to 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that cause cellular damage .

Comparison with Similar Compounds

Substituent Effects

- Nitro Group (NO₂): Present in both the target compound and 5-nitroquinoline-2-carbaldehyde, the nitro group’s electron-withdrawing nature enhances electrophilic reactivity. However, its position (5 vs. 8 in 3-fluoro-8-nitroquinoline) significantly alters resonance effects and biological interactions .

- Fluorine (F): The fluorine atom in the target compound and Methyl 6-fluoroisoquinoline-8-carboxylate improves metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. Fluorine’s position (6 vs. 3 or 6 in other analogs) modulates steric and electronic effects .

Ring System Differences

- Isoquinoline vs. Quinoline: Methyl 6-fluoroisoquinoline-8-carboxylate’s isoquinoline scaffold differs in nitrogen placement, leading to distinct electronic properties and reactivity compared to quinoline derivatives .

Biological Activity

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative that exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. Its unique structure, characterized by the presence of a fluorine atom, a methyl group, and a nitro group, enhances its reactivity and interaction with biological targets.

The biological activity of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde primarily stems from its ability to interact with various molecular targets. The fluorine atom in its structure facilitates cell membrane penetration, allowing the compound to interact with enzymes and proteins involved in critical cellular processes. Notably, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Biological Activity Overview

Research indicates that 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde possesses a range of biological activities:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Its structure contributes to enhanced antimicrobial properties compared to other quinoline derivatives.

- Antitumor Potential : Preliminary studies suggest that similar quinoline derivatives exhibit antitumor properties against various cancer cell lines. The nitro group is often associated with increased activity against cancer cells due to its role in inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives, including 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde:

-

Antibacterial Studies : A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Antitumor Activity : In vitro studies evaluated the cytotoxic effects on human cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) A549 (Lung) 12.5 K562 (Leukemia) 10.0 PC-3 (Prostate) 15.0 - Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are critical mediators in inducing apoptosis in cancer cells. Flow cytometry analyses indicated a significant increase in apoptotic cells following treatment .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde, it is beneficial to compare it with other quinoline derivatives:

| Compound | Antibacterial Activity | Antitumor Activity |

|---|---|---|

| 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde | High | Moderate |

| 5-Fluoroquinoline | Moderate | Low |

| 8-Fluoroquinoline | Low | Moderate |

This table illustrates that while some compounds exhibit strong antibacterial properties, others may be more effective against cancer cells.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density maps. The nitro group’s electron-withdrawing effect enhances electrophilicity at the 2-carbaldehyde position.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in SNAr reactions .

How can factorial design optimize reaction conditions for derivatizing 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde?

Methodological Approach

A 2 factorial design can evaluate variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (Pd/C) | 0.5 mol% | 1.0 mol% |

| Solvent | DMF | Toluene |

Response Variables : Yield (%) and reaction time.

- Analyze interactions using ANOVA to identify dominant factors. For example, higher Pd/C loading may reduce time but increase side products .

What analytical techniques are critical for confirming the stability of 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde under varying storage conditions?

Q. Basic Research Focus

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation via:

How does the methyl group at the 8-position influence the electronic properties of 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde?

Q. Advanced Research Focus

- Hammett Substituent Constants : The 8-methyl group (σ: -0.10) donates electrons via hyperconjugation, slightly offsetting the electron-withdrawing effects of the nitro (σ: +1.27) and fluoro (σ: +0.34) groups.

- Cyclic Voltammetry : Measure reduction potentials to quantify electron deficiency at the quinoline core. A less negative potential indicates stabilization of the radical anion intermediate .

What strategies mitigate toxicity risks during large-scale handling of 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde?

Q. Methodological Approach

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.